molecular formula C27H24N2O2S2 B12803290 5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione CAS No. 142979-90-6

5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione

Cat. No.: B12803290
CAS No.: 142979-90-6
M. Wt: 472.6 g/mol
InChI Key: ZXEBIROLMGKILE-UHFFFAOYSA-N
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Description

5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound featuring a heterocyclic imidazolidinedione core with two naphthylmethylthio groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinedione core, followed by the introduction of the naphthylmethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The naphthylmethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydride, solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound’s thioether groups can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’- (ETHYLENEDITHIO)BIS (1,3,4-THIADIAZOLE-2-THIOL)
  • 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole

Uniqueness

5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione core and the presence of two naphthylmethylthio groups. This structural configuration imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the naphthylmethylthio groups can enhance its interaction with biological targets, potentially leading to increased biological activity.

Properties

CAS No.

142979-90-6

Molecular Formula

C27H24N2O2S2

Molecular Weight

472.6 g/mol

IUPAC Name

5,5-bis(naphthalen-1-ylmethylsulfanylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C27H24N2O2S2/c30-25-27(29-26(31)28-25,17-32-15-21-11-5-9-19-7-1-3-13-23(19)21)18-33-16-22-12-6-10-20-8-2-4-14-24(20)22/h1-14H,15-18H2,(H2,28,29,30,31)

InChI Key

ZXEBIROLMGKILE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSCC3(C(=O)NC(=O)N3)CSCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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